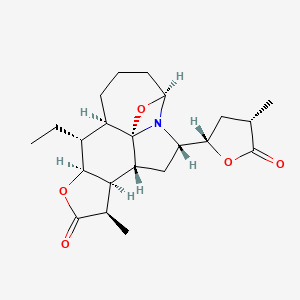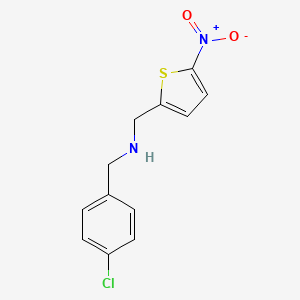
O-Desethyl-O-methyl Chlorpyrifos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, an organophosphate pesticide widely used in agriculture. This compound is known for its effectiveness in pest control, particularly against insects and nematodes. It is a chlorinated organophosphate, which means it contains chlorine atoms and a phosphate group, making it highly effective in disrupting the nervous systems of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethyl-O-methyl Chlorpyrifos typically involves the desethylation and methylation of Chlorpyrifos. The process begins with Chlorpyrifos, which undergoes a desethylation reaction to remove an ethyl group, followed by a methylation reaction to add a methyl group. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where Chlorpyrifos is subjected to desethylation and methylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorpyrifos oxon, while reduction can produce various reduced derivatives.
Scientific Research Applications
O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for organophosphate pesticides.
Biology: It is studied for its effects on various biological systems, particularly its impact on the nervous system of insects.
Medicine: Research is conducted to understand its potential toxicological effects on humans and animals, as well as its potential use in developing antidotes for organophosphate poisoning.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and horticultural applications.
Mechanism of Action
O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nervous system. This results in paralysis and eventual death of the pest. The molecular targets include the acetylcholinesterase enzyme and the acetylcholine receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: The parent compound, widely used as an insecticide.
Chlorpyrifos-methyl: A methylated derivative of Chlorpyrifos with similar pesticidal properties.
Diazinon: Another organophosphate pesticide with a similar mechanism of action.
Uniqueness
O-Desethyl-O-methyl Chlorpyrifos is unique due to its specific structural modifications, which can result in different chemical properties and biological activities compared to its parent compound and other similar pesticides. These modifications can influence its effectiveness, toxicity, and environmental persistence.
Properties
CAS No. |
159776-80-4 |
|---|---|
Molecular Formula |
C8H9Cl3NO3PS |
Molecular Weight |
336.548 |
IUPAC Name |
ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |
InChI |
InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |
InChI Key |
JVPFGGFTJGNSEM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Synonyms |
Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


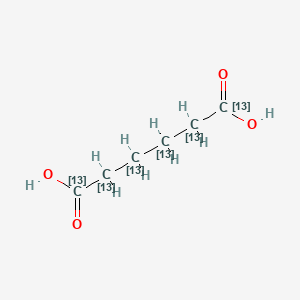
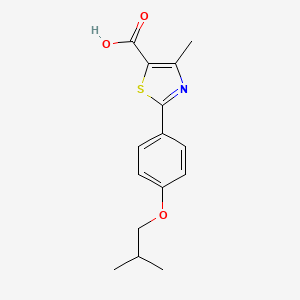
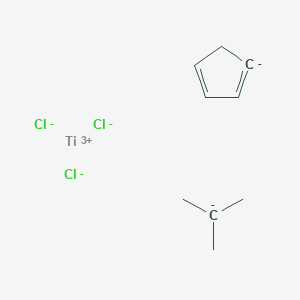
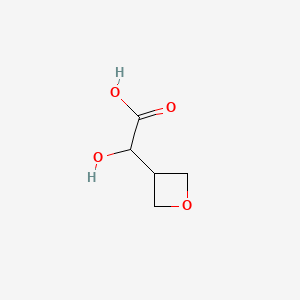
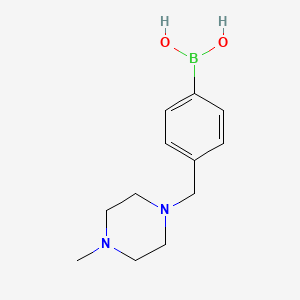
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
